N~1~-dibenzo[b,d]furan-3-yl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
Dibenzofuran is a heterocyclic organic compound that has two benzene rings fused to a central furan ring . It is a volatile white solid that is soluble in nonpolar organic solvents .
Synthesis Analysis
Dibenzofuran can be obtained from coal tar . It undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions . Reaction of dibenzofuran with butyl lithium results in di lithiation .Molecular Structure Analysis
The molecular structure of dibenzofuran consists of two benzene rings fused to a central furan ring . All the numbered carbon atoms have a hydrogen atom bonded to each of them .Chemical Reactions Analysis
Dibenzofuran is thermally robust with a convenient liquid range . It undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions .Physical and Chemical Properties Analysis
Dibenzofuran has a molar mass of 168.19 g/mol . It appears as a white crystalline powder . It has a melting point of 81 to 85 °C and a boiling point of 285 °C . It is insoluble in water .Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-dibenzofuran-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O5S/c1-33-25-14-8-6-12-23(25)29(35(31,32)20-9-3-2-4-10-20)18-27(30)28-19-15-16-22-21-11-5-7-13-24(21)34-26(22)17-19/h2-17H,18H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASPAOHGHUWVPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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